molecular formula C50H61BrN2O4 B3255798 PDI-CC6C6-Br CAS No. 259880-25-6

PDI-CC6C6-Br

Cat. No.: B3255798
CAS No.: 259880-25-6
M. Wt: 833.9 g/mol
InChI Key: MRCBIVBDVSDDKY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PDI-CC6C6-Br typically involves the bromination of a perylene diimide precursor. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

PDI-CC6C6-Br undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

PDI-CC6C6-Br has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of PDI-CC6C6-Br involves its interaction with light and subsequent energy transfer processes. The compound absorbs light and enters an excited state, which can then participate in various photochemical reactions. These reactions often involve the transfer of electrons or energy to other molecules, leading to the desired chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    Perylene diimide (PDI): A parent compound with similar photophysical properties but without the bromine substitution.

    N,N’-bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide (PDI-1): A derivative with different substituents at the imide positions.

    1,6,7,12-tetrakis(4-tert-butylphenoxy)-N,N’-bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide (PDI-2): A derivative with additional substituents at the bay positions

Uniqueness

PDI-CC6C6-Br is unique due to its specific bromine substitution, which imparts distinct chemical reactivity and photophysical properties. This makes it particularly useful in applications requiring selective functionalization and high fluorescence efficiency .

Properties

IUPAC Name

11-bromo-7,18-di(tridecan-7-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H61BrN2O4/c1-5-9-13-17-21-32(22-18-14-10-6-2)52-47(54)37-28-25-34-35-26-29-39-44-40(31-41(51)45(46(35)44)36-27-30-38(48(52)55)43(37)42(34)36)50(57)53(49(39)56)33(23-19-15-11-7-3)24-20-16-12-8-4/h25-33H,5-24H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCBIVBDVSDDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCCCC)N1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=C(C=C7C6=C(C=C5)C(=O)N(C7=O)C(CCCCCC)CCCCCC)Br)C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H61BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

833.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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